REACTION_CXSMILES
|
[N+:1]([CH2:4][CH2:5][C:6]([C:8]1[CH:13]=[CH:12][C:11]([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])=[CH:10][CH:9]=1)=[O:7])([O-:3])=[O:2].CO.[BH4-].[Na+]>O.C(OCC)(=O)C>[N+:1]([CH2:4][CH2:5][CH:6]([C:8]1[CH:9]=[CH:10][C:11]([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])=[CH:12][CH:13]=1)[OH:7])([O-:3])=[O:2] |f:2.3|
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CCC(=O)C1=CC=C(C=C1)CCCCCCCC
|
Name
|
|
Quantity
|
750 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20.2 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
6 °C
|
Type
|
CUSTOM
|
Details
|
stirred to 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a condenser and guard tube
|
Type
|
STIRRING
|
Details
|
Allowed the mixture to room temperature, stirred for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
solvent is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a solid
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
FILTRATION
|
Details
|
the separated solid is filtered
|
Type
|
ADDITION
|
Details
|
The solid, ethyl acetate (200 mL), and water (200 mL) are charged in a round bottom flask
|
Type
|
STIRRING
|
Details
|
stirred at room temperature
|
Type
|
ADDITION
|
Details
|
6N HCl (100 mL) is added drop-wise
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
WASH
|
Details
|
washed with water (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])CCC(O)C1=CC=C(C=C1)CCCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |